molecular formula C11H8F2N2O3 B14049396 (E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid

(E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid

Cat. No.: B14049396
M. Wt: 254.19 g/mol
InChI Key: AOUOELYZSQUDIV-UHFFFAOYSA-N
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Description

(E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid is a synthetic organic compound characterized by the presence of a difluoromethoxy group attached to a benzimidazole ring, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid typically involves the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via a nucleophilic substitution reaction using a difluoromethylating agent.

    Formation of the Acrylic Acid Moiety: The final step involves the formation of the acrylic acid moiety through a Heck reaction, where the benzimidazole derivative is coupled with an appropriate acrylate under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The difluoromethoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with varying functional groups.

Scientific Research Applications

(E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Trifluorotoluene: An organic compound with similar fluorinated aromatic structure but different functional groups.

    (-)-Carvone: A natural compound with a similar aromatic ring but different substituents and biological activity.

Uniqueness

(E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid is unique due to its specific combination of a benzimidazole ring, difluoromethoxy group, and acrylic acid moiety, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C11H8F2N2O3

Molecular Weight

254.19 g/mol

IUPAC Name

3-[4-(difluoromethoxy)-1H-benzimidazol-5-yl]prop-2-enoic acid

InChI

InChI=1S/C11H8F2N2O3/c12-11(13)18-10-6(2-4-8(16)17)1-3-7-9(10)15-5-14-7/h1-5,11H,(H,14,15)(H,16,17)

InChI Key

AOUOELYZSQUDIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1C=CC(=O)O)OC(F)F)N=CN2

Origin of Product

United States

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